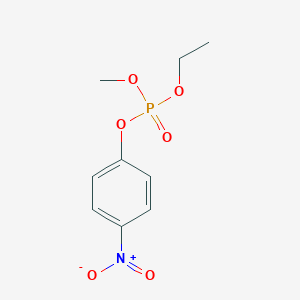

Ethyl methyl p-nitrophenyl phosphate

Description

Properties

CAS No. |

1021-47-2 |

|---|---|

Molecular Formula |

C9H12NO6P |

Molecular Weight |

261.17 g/mol |

IUPAC Name |

ethyl methyl (4-nitrophenyl) phosphate |

InChI |

InChI=1S/C9H12NO6P/c1-3-15-17(13,14-2)16-9-6-4-8(5-7-9)10(11)12/h4-7H,3H2,1-2H3 |

InChI Key |

YOMNJRBOMBSLAR-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Sequential Alkylation Approach

A hypothetical pathway for ethyl methyl p-nitrophenyl phosphate involves sequential reaction of p-nitrophenol with methyl chlorophosphate followed by ethyl chlorophosphate (or vice versa). This method faces challenges due to:

- Steric Hindrance : Bulky alkyl groups reduce reactivity in subsequent phosphorylation steps.

- Selectivity : Ensuring monoalkylation before introducing the second alkyl group requires precise stoichiometric control.

Transesterification

Transesterification of a symmetric dialkyl ester (e.g., dimethyl p-nitrophenyl phosphate) with an alcohol (e.g., ethanol) could yield mixed esters. However, this method is hampered by:

- Equilibrium Limitations : Low conversion rates unless driven by excess alcohol or azeotropic removal of byproducts.

- Catalyst Requirements : Acidic or enzymatic catalysts may degrade the nitro group.

Industrial-Scale Considerations

The patent CN110627830A outlines a robust four-step process for disodium p-nitrophenylphosphate, which indirectly informs mixed ester synthesis:

- Step 1 : Synthesis of O,O-dialkyl p-nitrophenyl phosphate via phosphorylation.

- Step 2 : Dealkylation using trimethylsilyl reagents (e.g., trimethylchlorosilane) to form O,O-bis(trimethylsilyl) intermediates.

- Step 3 : Hydrolysis to p-nitrophenylphosphoric acid.

- Step 4 : Neutralization with sodium hydroxide to yield the disodium salt.

Table 1 : Reaction Conditions for Key Intermediates

Mechanistic Insights from Hydrolysis Studies

The hydrolysis of alkyl p-nitrophenyl phosphates follows a bimolecular nucleophilic substitution (SN2) mechanism, as evidenced by studies on analogous trifluoroacetates. Water networks facilitate proton transfer, with transition states involving hydrogen-bonded water molecules. For mixed esters, steric effects from dissimilar alkyl groups may alter hydrolysis kinetics, necessitating tailored reaction conditions.

Chemical Reactions Analysis

Ethyl methyl p-nitrophenyl phosphate undergoes several types of chemical reactions, including:

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Substitution: It can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.

Common reagents used in these reactions include hydrochloric acid for acidic hydrolysis and sodium hydroxide for basic hydrolysis . Major products formed from these reactions include p-nitrophenol and various phosphate esters .

Scientific Research Applications

Ethyl methyl p-nitrophenyl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of ethyl methyl p-nitrophenyl phosphate involves the inhibition of acetylcholinesterase . This enzyme is responsible for breaking down acetylcholine in the synaptic cleft, and its inhibition leads to the accumulation of acetylcholine, resulting in prolonged nerve signal transmission . The compound binds to a serine residue at the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrolytic Stability and Mechanisms

Hydrolysis of phosphate esters is influenced by substituents on the phosphate group. Comparative studies highlight:

- Diethyl p-nitrophenyl phosphate (paraoxon) : Undergoes enzymatic hydrolysis via carboxylesterases (CES) in plasma and liver microsomes. Its degradation efficiency is lower compared to dimethyl analogs due to steric hindrance from ethyl groups .

- Dimethyl p-nitrophenyl phosphate (methyl paraoxon) : Exhibits faster enzymatic hydrolysis than diethyl derivatives, as immobilized prolidase shows a preference for methyl-substituted substrates .

- Methyl phosphate : Hydrolysis follows a substrate-assisted mechanism with a tight transition state, contrasting with the solvent-assisted pathway observed for p-nitrophenyl phosphate .

- Neopentyl dihydrogen phosphate : Unlike p-nitrophenyl dihydrogen phosphates, its acid-catalyzed hydrolysis lacks a rate maximum in strong acid, indicating distinct bond-breaking mechanisms .

Table 1: Hydrolysis Rates and Mechanisms of Selected Phosphates

Enzymatic Interactions and Selectivity

Carboxylesterases (CES) exhibit varying selectivity based on alkyl chain length:

- Methyl and ethyl esters of benzoates and phosphates show differential inhibition by bis(p-nitrophenyl)phosphate, with methyl esters being metabolized faster in plasma and liver microsomes .

- Enantioselectivity in hydrolysis is observed in engineered enzymes; e.g., substitution G60A in Bacillus cereus phosphatase enhances selectivity for SP-enantiomers of p-nitrophenyl ethyl phenyl phosphate .

Table 2: Enzymatic Degradation Efficiency

Structural and Electronic Effects

- Electron-withdrawing groups: The p-nitrophenyl group stabilizes transition states via resonance, accelerating hydrolysis compared to non-nitro-substituted analogs .

- Alkyl chain length : Methyl groups reduce steric hindrance, enhancing enzymatic binding and catalysis compared to ethyl or phenyl groups .

- Phosphonate vs. phosphate : Phosphonates (e.g., p-nitrophenyl ethyl phenylphosphonate) exhibit greater hydrolytic resistance than phosphates due to the stable C-P bond .

Key Research Findings and Implications

Mechanistic Flexibility: Phosphate monoester hydrolysis can proceed via multiple pathways (substrate- or solvent-assisted), with the dominant mechanism determined by substituents. For example, methyl phosphate favors substrate-assisted pathways, while p-nitrophenyl phosphate prefers solvent-assisted routes .

Biotechnological Applications: Immobilized enzymes show promise for degrading organophosphates like this compound, with methyl-substituted analogs being preferred substrates .

Toxicological Relevance : The slower hydrolysis of ethyl-substituted phosphates (e.g., paraoxon) may contribute to their persistence and toxicity in biological systems .

Biological Activity

Ethyl methyl p-nitrophenyl phosphate, commonly referred to as paraoxon-ethyl, is an organophosphorus compound that has garnered attention due to its biological activity, particularly in relation to its neurotoxic effects and potential use in biochemical research. This article delves into the compound's biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : CHNOP

- Molecular Weight : 267.19 g/mol

- CAS Number : 311-45-5

This compound is an ester of p-nitrophenol and is known for its role as a nerve agent simulant and a substrate for various biochemical reactions.

The primary mechanism of action for paraoxon-ethyl involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. The inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This can cause symptoms ranging from muscle twitching to respiratory failure.

Hydrolysis and Toxicity

Research indicates that paraoxon-ethyl undergoes hydrolysis in biological systems, producing less toxic metabolites. For example, studies have shown that under specific conditions, hydrolysis can yield dimethyl phosphate, which is significantly less toxic than its parent compound .

Toxicological Studies

In vivo and in vitro studies have demonstrated the following effects:

- Neurotoxicity : Paraoxon-ethyl has been shown to induce neurotoxic effects in various animal models. For instance, exposure to this compound resulted in significant alterations in behavior and motor function in rats .

- Respiratory Effects : High concentrations can lead to respiratory distress due to overstimulation of cholinergic pathways .

Case Studies

- Acute Toxicity in Rodents : A study involving rats exposed to varying doses of paraoxon-ethyl demonstrated dose-dependent neurotoxic effects, with lower doses resulting in reversible symptoms while higher doses led to mortality within 24 hours .

- Enzyme Inhibition Studies : Research focusing on the inhibition of AChE by paraoxon-ethyl showed a significant reduction in enzyme activity with a calculated IC50 value indicating high potency as an AChE inhibitor .

Data Table: Biological Activity Overview

| Property | Details |

|---|---|

| Chemical Structure | This compound |

| Mechanism of Action | AChE inhibition |

| Toxicity Level | High (neurotoxic effects observed) |

| Metabolites | Dimethyl phosphate (less toxic) |

| IC50 Value (AChE) | Significant inhibition observed |

Research Findings

Recent studies have focused on the environmental persistence and degradation pathways of paraoxon-ethyl. It has been found that under alkaline conditions, the hydrolysis rate increases significantly, leading to reduced toxicity . Additionally, investigations into bioremediation techniques using immobilized enzymes have shown promise in degrading paraoxon-ethyl effectively .

Q & A

Q. What experimental protocols are recommended for using ethyl methyl p-nitrophenyl phosphate as a substrate in phosphatase activity assays?

this compound is widely used to measure acid/alkaline phosphatase activity via spectrophotometric detection of p-nitrophenol release. Key steps include:

- Optimizing substrate concentration (typically 1–10 mM) in buffers adjusted to pH 6.5 (acid phosphatase) or pH 8–11 (alkaline phosphatase) .

- Incubating with enzyme extracts at 37°C for 15–30 minutes, followed by termination with NaOH or EDTA.

- Quantifying liberated p-nitrophenol at 405 nm using a molar extinction coefficient of 18,000 M⁻¹cm⁻¹. Include controls without enzyme or substrate to correct for background hydrolysis .

Q. How does the leaving group (p-nitrophenyl) influence the reactivity of phosphate esters in hydrolysis studies?

The p-nitrophenyl group enhances hydrolysis rates due to its electron-withdrawing nature, stabilizing transition states via resonance. This makes this compound a preferred model for studying phosphoryl transfer mechanisms. Kinetic isotope effects (e.g., ¹⁸O and ¹⁵N) confirm a dissociative transition state with partial bond cleavage to the leaving group, as observed in βlg values of −1.23 .

Advanced Research Questions

Q. How do substrate-assisted and solvent-assisted pathways differ in the hydrolysis of this compound, and how can they be distinguished experimentally?

Computational studies reveal two competing pathways:

- Substrate-assisted : The phosphate group acts as a proton acceptor, common in methyl phosphate hydrolysis.

- Solvent-assisted : Water or hydroxide ions mediate proton transfer, dominant in aryl phosphates like this compound. Differentiation methods include:

- Kinetic isotope effect (KIE) analysis: Substrate-assisted mechanisms show smaller ¹⁸Obridge KIEs (~1.0189) compared to solvent-assisted pathways.

- pH-rate profiles: Solvent-assisted hydrolysis exhibits steeper pH dependence due to hydroxide ion involvement .

Q. What computational challenges arise when modeling the hydrolysis of phosphate monoesters, and how can they be addressed?

Key challenges include:

- High charge density : Requires explicit solvation or hybrid QM/MM methods to stabilize intermediates.

- Concerted vs. stepwise mechanisms : Free-energy surfaces must account for simultaneous proton transfer and P–O bond cleavage.

- Reaction dimensionality : Compressing multiple bonding changes into 2D energy surfaces risks oversimplification. Solutions involve metadynamics or path-sampling techniques .

Q. How can contradictions between experimental and theoretical models of phosphate ester hydrolysis be resolved?

Discrepancies often arise from differing assumptions about transition-state geometry. Reconciliation strategies include:

- Correlating KIEs with computed transition states : For this compound, theoretical models must reproduce the inverse ¹⁸Ononbridge KIE (0.9994) and large ¹⁵N KIE (1.0028) to validate dissociative mechanisms .

- Validating solvation models : Implicit solvation (e.g., PCM) underestimates electrostatic effects; explicit microsolvation clusters improve accuracy .

Q. What synthetic strategies are effective for preparing this compound derivatives with tailored reactivity?

- Phosphorylation : React p-nitrophenol with methyl/ethyl phosphorochloridates under anhydrous conditions.

- Protection/deprotection : Use cyclohexylammonium salts to enhance solubility during purification .

- Isotopic labeling : Incorporate ¹⁸O or deuterium at specific positions for mechanistic tracer studies .

Methodological Considerations

Q. How should researchers address non-enzymatic hydrolysis artifacts in assays using this compound?

- Pre-incubate substrate in assay buffer to quantify background hydrolysis rates.

- Use short incubation times (<30 minutes) and low temperatures (4°C) for kinetic measurements.

- Include competitive inhibitors (e.g., inorganic phosphate) to suppress non-specific hydrolysis .

Q. What analytical techniques are most reliable for characterizing hydrolysis products and intermediates?

- LC-MS/MS : Identifies transient intermediates like metaphosphate or phosphorylated water.

- ³¹P NMR : Tracks chemical shifts during bond cleavage (e.g., δ ~0 ppm for PO₄³⁻).

- Isothermal titration calorimetry (ITC) : Quantifies binding energetics in enzyme-substrate complexes .

Data Interpretation

Q. Why do aryl phosphates like this compound exhibit higher hydrolysis rates than alkyl analogs in enzymatic assays?

The p-nitrophenyl group lowers the activation barrier by:

Q. How do solvent effects influence the mechanistic landscape of phosphate ester hydrolysis?

Polar aprotic solvents favor substrate-assisted pathways by stabilizing charged intermediates. In contrast, aqueous solvents promote solvent-assisted mechanisms via water-mediated proton transfer. For this compound, solvent dielectric constants >50 (e.g., water) shift the mechanism toward concerted hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.